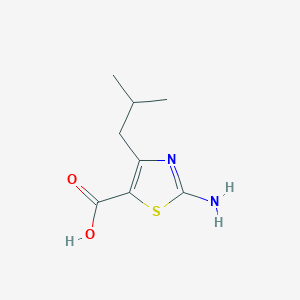
2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid group makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpropan-1-amine with phenylisothiocyanate to form 1-(2-methylpropyl)-3-phenylthiourea. This intermediate then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired thiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
2-Amino-4-methylthiazole: Another thiazole derivative with a methyl group instead of the 2-methylpropyl group.
2-Amino-5-carboxythiazole: A thiazole derivative with a carboxylic acid group at a different position.
Uniqueness: 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the 2-methylpropyl group and the carboxylic acid group, which confer distinct chemical properties and biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)3-5-6(7(11)12)13-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12) |
Clé InChI |
ZBLVUZHGPBOMLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(SC(=N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


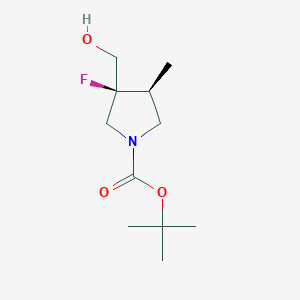
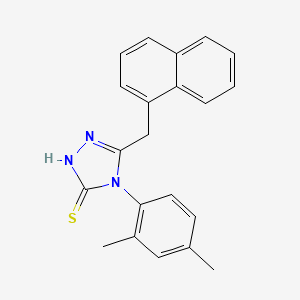
![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
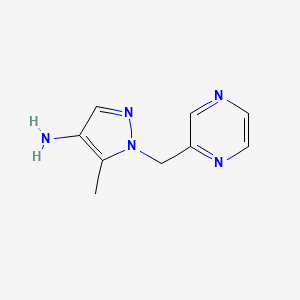
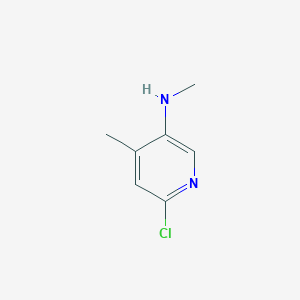

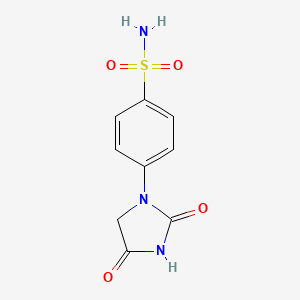
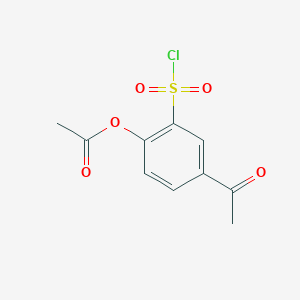
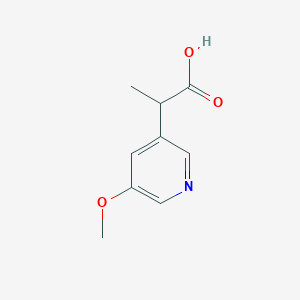

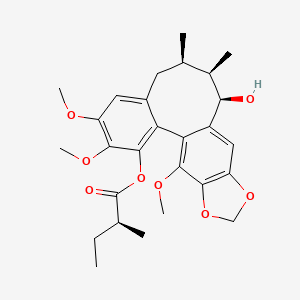
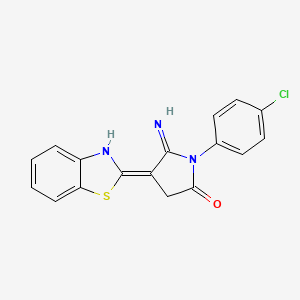

![(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)
